molecular formula C12H18Cl2N2O2S B1438466 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride CAS No. 1170490-96-6

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride

Cat. No.: B1438466
CAS No.: 1170490-96-6
M. Wt: 325.3 g/mol
InChI Key: SKBIKPIVMUXABT-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits positional isomerism due to the fixed substitution pattern on the phenyl ring (2-chloro and 4-methylsulfonyl). Variations in the positions of these groups would yield distinct isomers, though none are reported for this specific compound.

Conformational Analysis

The homopiperazine (1,4-diazepane) ring adopts chair-like conformations influenced by steric and electronic factors:

  • Ring puckering : The seven-membered ring undergoes pseudorotation, with the nitrogen atoms occupying axial or equatorial positions. X-ray crystallography of related diazepane derivatives shows chair conformations with N–C–C–N torsion angles near 58° .
  • Substituent effects : The bulky methylsulfonyl group at position 4 of the phenyl ring introduces steric hindrance, favoring conformations where this group projects away from the diazepane ring.
  • Hydrogen bonding : In the solid state, the protonated nitrogen forms hydrogen bonds with chloride ions, stabilizing specific conformations.

For example, in analogous homopiperazine derivatives, chair conformations are stabilized by intramolecular C–H···O interactions involving sulfonyl oxygen atoms.

Functional Group Interactions and Electronic Properties

Functional Group Contributions

  • Methylsulfonyl group (-SO₂CH₃) :

    • Acts as a strong electron-withdrawing group (EWG) via inductive effects, reducing electron density on the phenyl ring.
    • Participates in dipole-dipole interactions and hydrogen bonding through its sulfonyl oxygen atoms.
  • Chloro substituent (-Cl) :

    • Exerts a moderate electron-withdrawing effect, further polarizing the aromatic system.
    • Engages in halogen bonding with electron-rich species in some contexts.
  • Homopiperazine ring :

    • The secondary amines (NH groups) act as hydrogen bond donors , while the tertiary nitrogen (if unprotonated) serves as a weak base.
    • Protonation at one nitrogen (as in the hydrochloride salt) enhances water solubility via ion-dipole interactions.

Electronic Properties

The combined electron-withdrawing effects of -Cl and -SO₂CH₃ substituents create a meta-directing electronic profile on the phenyl ring. Hammett substituent constants (σ) quantify these effects:

  • σₚ for -SO₂CH₃: +0.72 (strong EWG).
  • σₘ for -Cl: +0.37 (moderate EWG).

These values predict reduced electron density at the phenyl ring’s ortho and para positions, influencing reactivity in electrophilic substitution reactions.

Resonance and Charge Distribution

  • The sulfonyl group’s resonance structures delocalize negative charge onto oxygen atoms, leaving the sulfur atom positively polarized.
  • Protonation of the diazepane nitrogen creates a localized positive charge, enhancing electrostatic interactions with anions like chloride.

This electronic interplay is critical for the compound’s potential applications in catalysis or molecular recognition, though specific studies on this derivative remain unpublished.

Properties

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIKPIVMUXABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 2-Chloro-4-(methylsulfonyl)benzoic Acid

The preparation of 1-[(2-chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride often begins with the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, a crucial intermediate that provides the substituted phenyl framework.

Method Summary:

  • Starting material: 2-chloro-4-(methylsulfonyl)toluene
  • Oxidation reaction: The toluene derivative is oxidized to the corresponding benzoic acid using nitric acid and a catalyst in an oxygen-rich environment.
  • Reaction conditions: The mixture is placed in a high-pressure autoclave, oxygen is pressurized to 0–3.0 MPa, and heated between 140°C and 200°C for about 1 hour with stirring.
  • Post-reaction workup: After oxidation, sodium hydroxide (20% solution) is added dropwise to dissolve solids, followed by filtration.
  • Acidification: The filtrate is acidified to pH 2 to precipitate the crude 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Purification: The crude product is recrystallized from anhydrous methanol by heating and cooling to yield pure 2-chloro-4-(methylsulfonyl)benzoic acid.
Step Reagents/Conditions Purpose Outcome
1 2-chloro-4-(methylsulfonyl)toluene, HNO3, catalyst, O2 (0-3.0 MPa), 140–200°C, 1+ hour Oxidation of methyl group to carboxylic acid Formation of crude benzoic acid
2 NaOH (20%) aqueous solution Dissolution of solids Filtration of reaction mixture
3 Acidification to pH 2 Precipitation of acid Isolation of crude acid
4 Recrystallization in anhydrous methanol Purification Pure 2-chloro-4-(methylsulfonyl)benzoic acid

This method is documented in patent CN105017101A and provides a high-yield, scalable route to the intermediate.

Coupling with Homopiperazine to Form the Target Compound

The core structure of this compound involves the attachment of the homopiperazine ring to the substituted phenyl moiety. Although direct detailed synthetic steps for this coupling specific to this compound are scarce, general strategies for similar piperazine derivatives can be inferred from related compounds and patents.

General Synthetic Route:

  • Activation of the benzoic acid intermediate or its derivative (e.g., acid chloride or sulfonyl chloride) to facilitate nucleophilic substitution.
  • Reaction of the activated intermediate with homopiperazine under controlled conditions to form the substituted phenyl-homopiperazine linkage.
  • Formation of the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.

Key Considerations:

  • The chlorine and methylsulfonyl groups on the phenyl ring are stable under typical coupling conditions, allowing selective reaction at the carboxyl or sulfonyl functional site.
  • The hydrochloride salt formation enhances the compound's stability and handling properties.

Salt Formation: Hydrochloride Preparation

The final step involves converting the free base form of 1-[(2-chloro-4-methylsulfonyl)phenyl]-homopiperazine into its hydrochloride salt.

Typical Procedure:

  • Dissolve the free base in an appropriate solvent such as an alcohol or ether.
  • Bubble or add hydrochloric acid gas or aqueous hydrochloric acid to the solution.
  • Precipitate the hydrochloride salt by adjusting solvent polarity or temperature.
  • Isolate by filtration and dry under controlled conditions.

This approach is standard for preparing hydrochloride salts of piperazine derivatives and is supported by analogous processes described in patent literature for related compounds.

Analytical and Purification Techniques

  • Recrystallization: Used to purify intermediates and the final product, often employing solvents like methanol or mixtures of water and organic solvents.
  • Filtration and pH control: Critical for isolating solid intermediates after reaction steps.
  • Drying: Conducted under vacuum or elevated temperatures to achieve desired moisture content and stability.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Product/Outcome
1 Oxidation of 2-chloro-4-methylsulfonyl toluene HNO3, catalyst, O2 (0–3.0 MPa), 140–200°C, 1+ hour 2-chloro-4-(methylsulfonyl)benzoic acid (crude)
2 Workup and isolation NaOH (20%), filtration, acidification to pH 2 Crude acid precipitate
3 Purification Recrystallization in anhydrous methanol Pure 2-chloro-4-(methylsulfonyl)benzoic acid
4 Coupling with homopiperazine Activated acid derivative + homopiperazine, suitable solvent 1-[(2-chloro-4-methylsulfonyl)phenyl]-homopiperazine (free base)
5 Salt formation HCl gas or aqueous HCl addition, solvent adjustment This compound

Research Findings and Notes

  • The oxidation step is critical and requires controlled oxygen pressure and temperature to achieve high purity and yield of the benzoic acid intermediate.
  • The methylsulfonyl group remains intact during oxidation and coupling, indicating the robustness of this functional group under the reaction conditions.
  • Hydrochloride salt formation improves compound stability and solubility, facilitating handling and storage.
  • No direct, detailed synthetic protocols for the coupling step specific to this compound are publicly disclosed, but standard organic synthesis principles and analogous patent methods provide a reliable framework.
  • The compound is primarily used for research purposes and is commercially available from specialized chemical suppliers.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it's essential to understand the chemical properties of this compound:

  • Molecular Formula : C₁₂H₁₈Cl₂N₂O₂S
  • Molecular Weight : 325.26 g/mol
  • Structural Characteristics : The compound features a homopiperazine ring substituted with a chloro and methylsulfonyl group, which contributes to its reactivity and biological activity.

Pharmaceutical Applications

  • Antipsychotic Activity :
    • Research indicates that derivatives of homopiperazine compounds exhibit antipsychotic properties. Studies have shown that modifications in the structure can lead to enhanced activity against schizophrenia symptoms by acting on dopamine receptors in the brain .
  • Antidepressant Properties :
    • Similar structural analogs have been investigated for their potential antidepressant effects. The interaction with serotonin receptors suggests that this compound could be explored further for treating mood disorders .
  • Analgesic Effects :
    • Some studies suggest that compounds with a homopiperazine structure may possess analgesic properties, making them candidates for pain management therapies .

Research and Development

  • Synthetic Pathways :
    • The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into more efficient synthetic routes continues to be a focus area .
  • Case Studies :
    • A notable case study demonstrated the efficacy of a related compound in reducing anxiety-like behaviors in animal models, indicating potential therapeutic uses for anxiety disorders .
  • Toxicology Studies :
    • Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies suggest moderate toxicity levels, necessitating further investigation into its safety for human use .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been explored for creating novel materials with enhanced mechanical properties and thermal stability .
  • Coatings and Adhesives :
    • Its chemical reactivity makes it suitable as a curing agent in epoxy resins, improving adhesion and durability in coatings used in various industrial applications .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
PharmaceuticalAntipsychotic and antidepressant
Research & DevelopmentSynthesis optimization
ToxicologySafety assessments
Materials SciencePolymer enhancement
Coatings & AdhesivesCuring agent in epoxy resins

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural elements include:

  • Homopiperazine core : A seven-membered ring, offering greater flexibility than six-membered piperazine derivatives.
  • 2-Chloro-4-methylsulfonylphenyl substituent : The chloro group enhances lipophilicity, while the methylsulfonyl group contributes to hydrogen bonding and polarity.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity Reference ID
1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine HCl C₁₂H₁₆ClN₃O₂S·HCl (inferred) ~365.3 (calc.) 2-Chloro-4-methylsulfonylphenyl Not explicitly stated (inferred kinase/Rho inhibition)
Fasudil Hydrochloride C₁₄H₁₇N₃O₂S·HCl 327.83 5-Isoquinolinesulfonyl Rho kinase inhibitor, vasodilator
1-(5-Isoquinolinesulfonyl)homopiperazine HCl C₁₄H₁₇N₃O₂S·HCl 327.83 Isoquinoline-5-sulfonyl Rho kinase inhibition
HBK15 (Piperazine derivative) C₂₃H₂₈ClN₃O₃ ~438.0 2-Chloro-6-methylphenoxy, 2-methoxyphenyl Not specified (research compound)
1-(2-Chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine HCl C₂₀H₂₆Cl₂N₂O₂ 409.34 2-Chlorophenyl, dimethoxyphenethyl Serotonin/dopamine receptor modulation (inferred)

Key Observations :

  • Compared to piperazine derivatives (e.g., HBK15), the homopiperazine core may improve binding to larger enzymatic pockets due to increased flexibility .

Pharmacological and Functional Comparisons

Anti-Cancer Activity

Homopiperazine analogues of JS-K (e.g., compounds 2a, 2b) demonstrate anti-proliferative effects in leukemia cells via nitric oxide (NO) release . While the target compound’s activity is unspecified, its sulfonyl group may similarly facilitate NO donor capabilities, warranting further investigation.

Enzyme Inhibition
  • Fasudil Hydrochloride: Potently inhibits Rho-associated kinase (ROCK), with IC₅₀ values in the nanomolar range. Its isoquinoline sulfonyl group is critical for binding .
  • Target Compound : The methylsulfonyl group may interact with polar residues in kinase active sites, though its affinity for ROCK vs. other kinases (e.g., PKA, PKC) remains uncharacterized.
Receptor Modulation

Piperazine derivatives like 1-(2-Chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine HCl () are hypothesized to target serotonin or dopamine receptors due to structural similarity to known modulators . The target compound’s chlorophenyl group may confer analogous receptor affinity, but its homopiperazine core could alter binding kinetics.

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility, critical for bioavailability. Fasudil, for example, is soluble in water (200 mg/mL) .

Biological Activity

1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride, with the molecular formula C₁₂H₁₈Cl₂N₂O₂S and CAS Number 1170490-96-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₈Cl₂N₂O₂S
Molecular Weight325.25 g/mol
MDL NumberMFCD09038313
Hazard ClassificationIrritant

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The following key findings summarize its effectiveness:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its bactericidal action was confirmed through inhibition of protein synthesis pathways, nucleic acid production, and peptidoglycan synthesis .
  • Biofilm Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA ranged from 62.216 to 124.432 μg/mL, indicating its potential use in treating biofilm-related infections .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Protein Synthesis Inhibition : The compound interferes with bacterial protein synthesis, leading to cell death.
  • Quorum Sensing Inhibition : It has been shown to inhibit quorum sensing in bacterial populations, which is crucial for biofilm formation and virulence .
  • Cytotoxicity Studies : In vitro studies indicated that the compound has a safety margin when tested against human cell lines, suggesting low cytotoxicity at therapeutic doses .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study evaluating various sulfamoyl derivatives found that this compound exhibited potent antibacterial effects comparable to established antibiotics like ciprofloxacin .
  • Another research identified its antifungal activity against Candida species, with MIC values indicating effectiveness against biofilm formation without affecting planktonic cells .

Q & A

Basic: What are the optimal synthetic routes for 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including sulfonation, chlorination, and coupling with homopiperazine. Key steps include:

  • Sulfonation: Reacting a substituted benzene derivative with methanesulfonyl chloride under controlled pH (e.g., using NaHCO₃ as a base) to introduce the methylsulfonyl group .
  • Chlorination: Electrophilic substitution at the 2-position using Cl₂ or SOCl₂ under anhydrous conditions .
  • Homopiperazine coupling: Utilizing nucleophilic aromatic substitution (SNAr) with homopiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
    Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of homopiperazine) to maximize yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic substitution patterns and homopiperazine integration. The methylsulfonyl group appears as a singlet (~δ 3.0 ppm for CH₃) in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 345.1) and isotopic Cl pattern .
  • X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present in derivatives .
  • FT-IR: Confirm sulfonyl (S=O) stretching vibrations at ~1150–1300 cm⁻¹ .

Basic: How can researchers determine solubility and stability under experimental conditions?

Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. For example, Fasudil Hydrochloride (a structurally similar homopiperazine derivative) shows solubility of 200 mg/mL in water and 95 mg/mL in DMSO .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to sulfonyl group sensitivity .

Advanced: What experimental designs are suitable for studying its Rho kinase (ROCK) inhibition activity?

Answer:

  • In vitro kinase assays: Use recombinant ROCK II enzyme with ATP-competitive assays (e.g., ADP-Glo™). IC₅₀ values can be compared to Fasudil Hydrochloride (IC₅₀ = 0.33 µM for ROCK) .
  • Cellular assays: Treat vascular smooth muscle cells (VSMCs) and measure cytoskeletal changes (e.g., phalloidin staining for F-actin) or phosphorylation of MYPT1 (a ROCK substrate) via Western blot .
  • Control experiments: Include Y-27632 (a known ROCK inhibitor) to validate assay specificity .

Advanced: How can Density Functional Theory (DFT) models elucidate its interaction with biological targets?

Answer:

  • Geometry optimization: Use B3LYP/6-31G(d) basis sets to model the compound’s conformation and electron density around the sulfonyl and chloro groups .
  • Docking studies: Perform molecular docking (AutoDock Vina) into ROCK’s ATP-binding pocket. Key interactions include hydrogen bonding with Met156 and hydrophobic contacts with Phe216 .
  • Comparative analysis: Overlay DFT-optimized structures with X-ray crystallography data of ROCK-inhibitor complexes to validate binding modes .

Advanced: How should researchers resolve contradictions in reported pharmacological effects (e.g., cell proliferation vs. apoptosis)?

Answer:

  • Dose-response studies: Test a wide concentration range (nM to mM) to identify biphasic effects. Fasudil Hydrochloride, for instance, promotes VSMC proliferation at low doses (1–10 µM) but induces apoptosis at higher doses (>50 µM) .
  • Pathway-specific inhibitors: Use inhibitors of downstream effectors (e.g., LY294002 for PI3K) to dissect signaling pathways .
  • Transcriptomic profiling: Perform RNA-seq to identify differentially expressed genes under varying treatment conditions .

Advanced: What methodological considerations are critical for enzyme inhibition assays?

Answer:

  • Substrate kinetics: Determine Km for ATP using Lineweaver-Burk plots to ensure assays operate under Vmax conditions .
  • Pre-incubation time: Allow 10–15 minutes for inhibitor-enzyme binding equilibrium (critical for slow-binding inhibitors like homopiperazine derivatives) .
  • Buffer composition: Include Mg²⁺ (5 mM) and DTT (1 mM) to maintain enzyme activity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Modify substituents: Replace 2-chloro with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for SNAr reactions .
  • Homopiperazine analogs: Compare with piperazine derivatives (e.g., Fasudil) to assess the impact of ring size on ROCK selectivity .
  • Sulfonyl group variations: Introduce trifluoromethanesulfonyl to improve metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride
Reactant of Route 2
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1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride

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